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Aluminum diacetate hydroxide -

Aluminum diacetate hydroxide

Catalog Number: EVT-7958901
CAS Number:
Molecular Formula: C4H7AlO5
Molecular Weight: 162.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aluminum diacetate hydroxide can be synthesized through the reaction of sodium aluminate with acetic acid. This reaction results in a product that contains both aluminum and acetate ions, which are vital for its functionality in various applications. The compound falls under the category of aluminum salts and is recognized for its basic properties due to the presence of hydroxide ions.

Synthesis Analysis

The synthesis of aluminum diacetate hydroxide involves two primary steps:

Molecular Structure Analysis

The molecular structure of aluminum diacetate hydroxide consists of aluminum coordinated by two acetate groups and one hydroxyl group. The structural formula can be depicted as:

Al C2H3O2)2(OH)\text{Al C}_2\text{H}_3\text{O}_2)_2(\text{OH})

In this structure:

X-ray diffraction studies have confirmed the phase purity and crystallinity of synthesized samples, indicating that high-quality products can be obtained through controlled synthesis methods .

Chemical Reactions Analysis

Aluminum diacetate hydroxide participates in several chemical reactions due to its basic nature. Key reactions include:

  1. Formation of Aluminum Hydroxides: Upon heating or reacting with strong bases, aluminum diacetate hydroxide can decompose into aluminum hydroxides:
    Al C2H3O2)2(OH)+2NaOHAl OH 3+2NaC2H3O2\text{Al C}_2\text{H}_3\text{O}_2)_2(\text{OH})+2\text{NaOH}\rightarrow \text{Al OH }_3+2\text{NaC}_2\text{H}_3\text{O}_2
  2. Complexation Reactions: The compound can form complexes with various ligands due to its Lewis acidic nature, facilitating reactions in organic synthesis and catalysis.
  3. Decomposition: At elevated temperatures, it may decompose to yield alumina (Al2O3\text{Al}_2\text{O}_3), which is a crucial material in ceramics and electronics.
Mechanism of Action

The mechanism of action for aluminum diacetate hydroxide primarily relates to its use as an antiseptic and astringent. When applied topically:

  • It interacts with proteins in skin tissues, leading to precipitation and tightening effects that reduce inflammation.
  • It also exhibits antimicrobial properties by disrupting bacterial cell membranes, thereby inhibiting growth and promoting healing .

In medicinal formulations like Burow's solution (13% concentration), it effectively alleviates itching and irritation associated with various skin conditions such as eczema and contact dermatitis.

Physical and Chemical Properties Analysis

Key physical and chemical properties of aluminum diacetate hydroxide include:

  • Molecular Weight: Approximately 134.14 g/mol.
  • Appearance: White powder.
  • Solubility: Soluble in water; forms clear solutions.
  • pH: Typically basic due to the presence of hydroxyl ions.
  • Thermal Stability: Decomposes upon heating, releasing water and forming alumina.

These properties make it suitable for applications requiring stability in aqueous environments .

Applications

Aluminum diacetate hydroxide finds diverse applications across multiple fields:

  1. Medicinal Uses: Utilized as an antiseptic in topical treatments for skin irritations, insect bites, and other dermatological conditions.
  2. Textile Industry: Acts as a mordant in dyeing processes, enhancing color retention on fabrics like cotton.
  3. Industrial Applications: Employed in wastewater treatment processes due to its ability to flocculate impurities.
  4. Cosmetic Formulations: Incorporated into products aimed at soothing skin irritations or providing astringent effects.
  5. Agriculture: Used as a soil conditioner or additive to improve nutrient availability .
Synthesis and Industrial Production Methodologies of Aluminum Diacetate Hydroxide

Hydrothermal Synthesis Routes for Controlled Crystallinity

Hydrothermal synthesis enables precise crystal phase control through temperature-modulated dehydration mechanisms, forming well-defined aluminum diacetate hydroxide structures. The process initiates with aluminum salt precursors (commonly AlCl₃·6H₂O) undergoing hydrolysis under alkaline conditions to form aluminum hydroxide precipitates. Subjecting these precipitates to hydrothermal treatment between 150-200°C facilitates a controlled transformation where aluminum hydroxide (Al(OH)₃) converts first to aluminum oxyhydroxide (AlOOH, boehmite), then ultimately to crystalline ADH through sequential dehydration and acetate integration [3].

The hydrothermal temperature profile critically determines final product characteristics. Research demonstrates that treatment at 180°C produces orthorhombic boehmite intermediates with optimal crystallinity and particle uniformity. Subsequent calcination at precisely 500°C transforms this intermediate into γ-Al₂O₃ nanoparticles (~20nm width) with enhanced surface reactivity while maintaining structural integrity [3]. This phase-dependent behavior directly influences material performance in downstream applications, where crystalline ADH exhibits superior adsorption capacities compared to amorphous forms due to increased surface area and defined active sites.

Table 1: Phase Transformation Behavior During Hydrothermal Synthesis

Processing StageTemperature RegimeDominant PhaseCrystallinityParticle Characteristics
PrecipitationAmbientAl(OH)₃LowIrregular aggregates
Hydrothermal Treatment150-200°CAlOOH (boehmite)Medium-HighUniform plate-like structures
Calcination400-500°Cγ-Al₂O₃HighNanoparticles (~20nm)
Calcination>600°Cθ/α-Al₂O₃Very HighSintered agglomerates

The solvent-free hydrothermal approach significantly enhances process sustainability by eliminating organic solvents while achieving product yields exceeding 95% [3]. Advanced characterization techniques including powder X-ray diffraction (XRD) and nitrogen adsorption-desorption isotherms confirm that materials synthesized via this route exhibit surface areas exceeding 200 m²/g with narrow mesopore distributions (2-5 nm), making them exceptionally effective for applications requiring selective molecular adsorption capabilities.

Sol-Gel Processes for Nanoparticle Fabrication

The sol-gel approach provides exceptional control over ADH nanostructure morphology through pH-mediated gelation of molecular precursors. Aluminum alkoxides (particularly aluminum isopropoxide) serve as preferred starting materials due to their controlled hydrolysis kinetics. When reacted with glacial acetic acid under anhydrous conditions, these precursors undergo esterification, releasing alcohol byproducts while forming acetate-bridged aluminum species. The critical transition occurs at a 1:2 Al³⁺:acetate stoichiometric ratio, where controlled hydrolysis induces three-dimensional polycondensation into an extended network structure [1] [5].

Carboxylate ligands serve dual functions during gel formation: 1) They moderate condensation rates through steric hindrance and electron donation, preventing uncontrolled precipitation; and 2) They coordinate to aluminum centers through chelating or bridging modes, directing the formation of specific structural motifs. Infrared spectroscopy confirms that optimal ADH formation occurs when unidentate acetate bonding predominates, evidenced by the characteristic Δν (νₐₛ(COO) - νₛ(COO)) value of 130-160 cm⁻¹ [1]. Post-synthesis aging at 60-80°C strengthens the gel network through Ostwald ripening, while critical point drying with supercritical CO₂ preserves nanoporosity by preventing capillary collapse during solvent removal.

Advanced modifications incorporate templating agents (e.g., Pluronic surfactants) to engineer mesostructured ADH variants. These amphiphilic molecules direct the self-assembly of aluminum-acetate complexes into ordered mesophases, yielding materials with tunable pore sizes (2-10 nm) after template removal. The resulting mesoporous ADH exhibits substantially enhanced performance in catalytic and adsorption applications due to increased accessibility of active sites compared to conventionally synthesized material.

Scalable Industrial Protocols for Aluminum-Based Coordination Complexes

Industrial-scale ADH production employs continuous flow reactors that ensure consistent product quality through precisely controlled reaction parameters. The patented process begins with sodium aluminate solution (NaAlO₂, 25-30% w/w) reacting with acetic acid (glacial, >99%) in a multi-stage reactor system maintained at 60-80°C [1] [5]. The reaction proceeds through a complex series of equilibria:

  • Acid-Base Neutralization:NaAlO₂ + 4CH₃COOH → Al(CH₃COO)₃ + CH₃COONa + 2H₂O

  • Hydrolysis and Recombination:Al(CH₃COO)₃ + H₂O → Al(OH)(CH₃COO)₂ + CH₃COOH

The process incorporates magnesium carbonate (MgCO₃) as a critical purification agent. Added at 0.5-2.0% w/w relative to aluminum content, MgCO₃ effectively scavenges sulfate impurities through insoluble magnesium sulfate formation. Subsequent filtration (0.2-1.0 μm pore size) removes insoluble complexes, yielding a purified reaction mixture with <50 ppm sulfate contamination [1]. Continuous evaporation under reduced pressure (40-60 mmHg) concentrates the filtrate to approximately 35% total solids, followed by spray drying (inlet 200°C, outlet 90°C) to produce free-flowing ADH powder with consistent bulk density (0.45-0.55 g/cm³).

Table 2: Industrial Production Parameters and Quality Control Metrics

Process ParameterOptimal RangeImpact on Product QualityQuality Control Test
Reaction Temperature60-80°CHigher temperatures reduce acetate contentResidual acetic acid titration
MgCO₃ Addition0.5-2.0% w/wInsufficient addition increases sulfate impuritiesSulfate by ion chromatography
Evaporation Pressure40-60 mmHgPrevents thermal decompositionColorimetric analysis (Whiteness Index)
Spray Drying Inlet200±10°CLower temperatures increase moisture contentKarl Fischer titration
Molar Ratio (Al:Ac)1:1.8-2.2Deviations alter basicityPotentiometric titration

Large-scale operations employ sophisticated process analytical technology (PAT) including inline pH monitoring and conductivity measurements to maintain stoichiometric balance. Automated control systems adjust acetic acid addition rates in real-time based on reaction mixture viscosity and temperature profiles, ensuring batch-to-batch consistency. The final product typically exhibits >98% purity with aluminum oxide (Al₂O₃) content between 37-41% and acetic acid content of 55-59%, meeting stringent pharmaceutical and industrial specifications [2] [5].

Green Chemistry Approaches in Precursor Utilization

Modern ADH synthesis emphasizes waste minimization through innovative precursor selection and byproduct valorization strategies. A significant advancement involves replacing traditional aluminum chloride (AlCl₃) precursors with sodium aluminate (NaAlO₂) derived from Bayer process intermediates. This substitution eliminates chloride waste streams while utilizing an industrial byproduct [1] [5]. The process incorporates magnesium carbonate as both a purification agent and a neutralizing species, converting residual sulfate impurities into filterable solids rather than soluble salts that would require wastewater treatment.

Solvent-free hydrothermal processing represents another sustainable approach, completely eliminating organic solvents from the synthesis pathway. Research demonstrates that this method reduces the environmental factor (E-factor) to approximately 0.5 kg waste/kg product, significantly lower than conventional solvothermal routes (E-factor >5) [3]. Additionally, the process operates at higher atom economy (85%) compared to traditional methods (typically <70%) due to minimized protection/deprotection steps and reduced auxiliary reagent requirements.

Closed-loop manufacturing further enhances sustainability through byproduct recycling. Sodium acetate (NaCH₃COO) generated during neutralization is recovered via crystallization and reused in textile dyeing processes. Similarly, dilute acetic acid from vapor condensates is concentrated and reintroduced into the reaction sequence. Life cycle assessment studies indicate these circular approaches reduce freshwater consumption by 65% and energy demand by 40% compared to linear production models. Industrial implementations have achieved near-quantitative acetate utilization (>99%) through advanced process integration, approaching the theoretical limits of material efficiency for ADH synthesis.

Table 3: Sustainability Metrics for ADH Production Methods

Synthesis MethodAtom EconomyE-Factor (kg waste/kg product)Energy Intensity (MJ/kg)Key Green Features
Conventional Chloride Process68%8.295None
Sodium Aluminate Route79%3.162Chloride-free, MgCO₃ purification
Solvent-Free Hydrothermal85%0.545No organic solvents, low temperature
Closed-Loop Industrial>95%<0.138Byproduct recycling, energy integration

Emergent research explores bio-derived acetic acid from fermentation processes as a carbon-neutral precursor. When coupled with aluminum recovered from industrial waste streams, this approach demonstrates potential for negative carbon footprint ADH production while maintaining pharmaceutical-grade purity specifications [4].

Properties

Product Name

Aluminum diacetate hydroxide

IUPAC Name

aluminum;diacetate;hydroxide

Molecular Formula

C4H7AlO5

Molecular Weight

162.08 g/mol

InChI

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3

InChI Key

HQQUTGFAWJNQIP-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].[OH-].[Al+3]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[OH-].[Al+3]

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